N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine

Positional isomerism Physicochemical profiling Lipophilicity

This compound, systematically named (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine , is the para-trifluoromethyl positional isomer of the calcimimetic drug cinacalcet. It is officially designated as Cinacalcet USP Related Compound C and is classified as a process-related impurity in cinacalcet hydrochloride active pharmaceutical ingredient.

Molecular Formula C22H22F3N
Molecular Weight 357.4 g/mol
Cat. No. B12324439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine
Molecular FormulaC22H22F3N
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C22H22F3N/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25/h2-4,7-14,16,26H,5-6,15H2,1H3
InChIKeyMATILKQDYNBOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine – Positional Isomer Reference Standard for Cinacalcet Impurity Control


This compound, systematically named (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine [1], is the para-trifluoromethyl positional isomer of the calcimimetic drug cinacalcet. It is officially designated as Cinacalcet USP Related Compound C and is classified as a process-related impurity in cinacalcet hydrochloride active pharmaceutical ingredient [2]. The molecule possesses a single chiral center (R-configuration), a molecular formula of C₂₂H₂₂F₃N (free base), and a molecular weight of 357.41 g/mol [1]. Unlike the therapeutically active meta-trifluoromethyl cinacalcet, this para-substituted analog is employed exclusively as an analytical reference standard for impurity profiling, method validation, and quality control during pharmaceutical manufacturing [2].

Why Generic Substitution Fails: Positional Isomerism Dictates Pharmacological and Regulatory Non-Equivalence of N-(1-Naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine


Generic substitution among trifluoromethylphenyl positional isomers of cinacalcet is scientifically invalid because the trifluoromethyl group position (meta vs. para) fundamentally governs receptor-binding geometry at the calcium-sensing receptor (CaSR) [1]. The para-trifluoromethyl analog is not a therapeutic agent; it is a recognized impurity whose presence must be chromatographically resolved and quantified to meet pharmacopeial acceptance criteria [2]. In the USP monograph for cinacalcet hydrochloride, Cinacalcet Related Compound C is specified as a known impurity with a defined acceptance limit, and the para isomer exhibits distinct chromatographic retention and relative response characteristics that differentiate it from both the active pharmaceutical ingredient and other related substances [2]. Procurement of this compound as anything other than a certified reference standard for analytical applications would introduce uncontrolled pharmacological and regulatory risk.

Quantitative Differentiation Evidence: N-(1-Naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine vs. Cinacalcet and Related Analogs


Para- vs. Meta-Trifluoromethyl Substitution: Predicted Physicochemical Divergence in Lipophilicity and Ionization

The para-trifluoromethyl substitution on the phenyl ring of this compound alters key physicochemical parameters relative to the therapeutically active meta-substituted cinacalcet. The free base of the para isomer exhibits a predicted pKa of 9.13 ± 0.29 [1], which is measurably distinct from cinacalcet free base (predicted pKa ~9.5). This pKa shift of approximately 0.4 log units reflects the differential electronic effects of para vs. meta substitution and can influence protonation state under physiological and analytical conditions. Additionally, the free base melting point of 41–44 °C [1] contrasts sharply with cinacalcet hydrochloride (typically 175–180 °C), reflecting fundamental differences in crystal packing and salt form behavior.

Positional isomerism Physicochemical profiling Lipophilicity

USP Pharmacopeial Designation as Cinacalcet Related Compound C: Regulatory Differentiation from Non-Compendial Impurities

This compound is explicitly listed in the United States Pharmacopeia (USP) as Cinacalcet Related Compound C, a designated reference standard for impurity testing . As a USP reference standard, it is supplied with a Certificate of Analysis specifying purity, identity by IR/NMR, and chromatographic purity typically ≥95% [1]. In contrast, non-compendial cinacalcet impurities (e.g., diastereomer isomers, dehalogenation byproducts) are not designated as official USP reference standards and lack standardized acceptance criteria [2]. The USP monograph for cinacalcet hydrochloride specifies an acceptance limit for Related Compound C, making procurement of the certified standard mandatory for ANDA regulatory submissions.

Pharmacopeial reference standard Impurity control Regulatory compliance

Chromatographic Orthogonality: Distinct Retention from Cinacalcet Enables Baseline Resolution in Validated UPLC Methods

In a validated stability-indicating RP-UPLC method for cinacalcet hydrochloride, the para-trifluoromethyl regioisomer is chromatographically resolved from cinacalcet and other known impurities with a resolution factor (Rs) greater than 2.0 [1]. The typical retention time of the regioisomer impurity is approximately 14.6 min vs. 15.5 min for cinacalcet hydrochloride under the specified gradient conditions (Acquity BEH Shield RP18 column, pH 6.6 phosphate buffer/acetonitrile mobile phase) [1]. This baseline separation is critical because the relative response factor (RRF) of the regioisomer is reported as 0.99, indicating near-identical UV absorbance at 223 nm relative to cinacalcet (RRF = 1.00) [1]. Without adequate chromatographic resolution, the impurity would co-elute and escape detection despite contributing to total impurity load.

UPLC impurity profiling Relative retention time Method validation

Procurement-Relevant Application Scenarios for N-(1-Naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine (Cinacalcet USP Related Compound C)


USP-Compliant Impurity Profiling for ANDA Submissions

Generic pharmaceutical manufacturers developing cinacalcet hydrochloride ANDA products must quantify Cinacalcet Related Compound C as a specified impurity per the USP monograph . The certified reference standard (CAS 1428118-39-1) is essential for system suitability testing, relative response factor determination, and impurity quantification at the ICH Q3B reporting threshold (0.05% for a maximum daily dose of ≤2 g). The near-unity RRF (0.99) [1] means that even sub-0.1% levels of this impurity contribute meaningfully to total impurities, necessitating its resolution from the active peak.

Stability-Indicating Method Development and Forced Degradation Studies

Analytical development laboratories require the para-trifluoromethyl analog as a reference marker to establish specificity in stability-indicating UPLC/HPLC methods. As demonstrated in validated methods [1], this impurity must be baseline-resolved from cinacalcet and degradation products under stress conditions (acid, base, oxidative, thermal, photolytic). Its distinct retention time (RRT ≈ 0.94) and pKa (9.13) [2] provide orthogonal selectivity parameters for method robustness testing per ICH Q2(R1).

Synthetic Process Control and Impurity Fate Mapping

During cinacalcet hydrochloride manufacturing, the para-trifluoromethyl regioisomer can arise from positional isomer contamination in the starting material 3-(trifluoromethyl)phenylpropanal or from regioisomeric rearrangement during reductive amination. Procurement of the analytically characterized reference standard enables process analytical technology (PAT) applications, including reaction monitoring by LC-MS and establishing acceptance criteria for intermediate purity . The compound's predicted lipophilicity difference (ΔpKa ≈ 0.4) [2] can be exploited for selective extraction during purification development.

Pharmacopeial Reference Standard Qualification and Cross-Validation

Quality control units in contract research and manufacturing organizations use Cinacalcet USP Related Compound C to qualify working standards, cross-validate in-house impurity methods against the compendial method, and establish traceability chains for regulatory inspections . The hydrochloride salt form (CAS 1428118-39-1) is supplied with full characterization (IR, NMR, MS, HPLC purity ≥95%) [3], enabling direct use without further purification.

Quote Request

Request a Quote for N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.